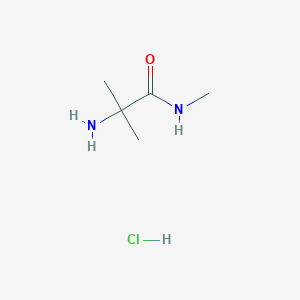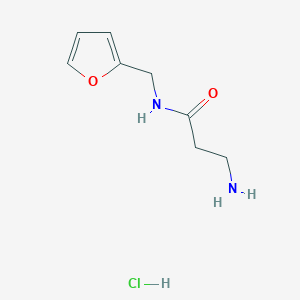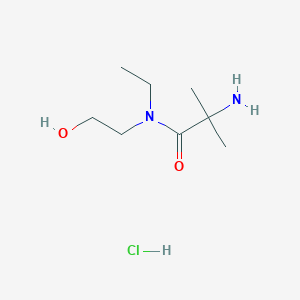
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether
Descripción general
Descripción
“3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether” is a chemical compound with the molecular formula C8H17NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-[2-(2-methoxyethoxy) ethoxy] thiophene was achieved through the phosphazene base-catalyzed ring-opening polymerization of glycidyl methyl ether (MeGE), ethyl glycidyl ether (EtGE), glycidyl isopropyl ether (iPrGE), 2-methoxyethyl glycidyl ether (MeEOGE), 2-ethoxyethyl glycidyl ether (EtEOGE), 2-propoxyethyl glycidyl ether (PrEOGE), 2- (2-methoxyethoxy)ethyl glycidyl ether (MeEO 2 GE), 2- (2-ethoxyethyl)ethyl glycidyl ether (EtEO 2 GE), and 2- (2- (2-methoxyethoxy)ethoxy)ethyl glycidyl ether (MeEO 3 GE) .Physical And Chemical Properties Analysis
The molecular weight of “3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether” is 175.23 g/mol . No further physical or chemical properties are provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and crystal structure of related azetidin-2-one compounds have been detailed, providing insights into their chemical properties and potential applications in developing novel materials or chemical intermediates (Henkel, Krämer, & Jäger, 1997).
Antifungal Activity
- Some derivatives of azetidin-2-ones have shown antifungal activity against phytopathogenic fungi, suggesting their potential use in agricultural applications to protect crops from fungal diseases (Arnoldi, Cabrini, Farina, & Merlini, 1990).
Theoretical Studies on Reactivity
- Theoretical studies have explored the reactivity and fragmentation patterns of β-lactam rings, including azetidinone derivatives, in processes like ozonolysis, offering insights into their stability and reactivity under various conditions (Ardura & Sordo, 2003).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
- Research has demonstrated methods for transforming certain azetidin-2-ones into valuable intermediates for pharmaceutical synthesis, highlighting the versatility of these compounds in synthetic chemistry (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Metal-Catalyzed Cycloisomerization
- Studies on metal-catalyzed cycloisomerization have shown that azetidinone-tethered alkynols can be transformed into a variety of structurally complex β-lactams, indicating the potential for developing novel catalysts and synthetic pathways (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Hydration and Phase Separation in Polymers
- Research on poly(2-(2-methoxyethoxy)ethyl methacrylate) has investigated its hydration changes and phase separation behavior, relevant for materials science applications, particularly in the development of smart materials and hydrogels (Maeda, Kubota, Yamauchi, Nakaji, & Kitano, 2007).
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-2-3-11-4-5-12-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKTJPXKFRATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284793 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether | |
CAS RN |
1220038-71-0 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)




![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)